molecular formula C9H17ClN2O B2688984 2-Chloro-1-(4-ethylpiperazin-1-yl)propan-1-one CAS No. 1009690-88-3

2-Chloro-1-(4-ethylpiperazin-1-yl)propan-1-one

Cat. No. B2688984
CAS RN: 1009690-88-3
M. Wt: 204.7
InChI Key: LIUXMOSNLGNOMA-UHFFFAOYSA-N
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Description

“2-Chloro-1-(4-ethylpiperazin-1-yl)propan-1-one” is a chemical compound with the CAS Number: 1009690-88-3 . It has a molecular weight of 204.7 . The IUPAC name for this compound is 1-(2-chloropropanoyl)-4-ethylpiperazine . It is stored at room temperature and is in liquid form .


Molecular Structure Analysis

The InChI code for “2-Chloro-1-(4-ethylpiperazin-1-yl)propan-1-one” is 1S/C9H17ClN2O/c1-3-11-4-6-12(7-5-11)9(13)8(2)10/h8H,3-7H2,1-2H3 . This code provides a unique representation of the compound’s molecular structure.

Scientific Research Applications

Nonequilibrium Sorption and Degradation Studies

  • A study focused on the sorption and degradation of various 2-Chloro-s-Triazine herbicides in soil-water systems. While not directly on 2-Chloro-1-(4-ethylpiperazin-1-yl)propan-1-one, it provides insights into related compounds' interactions with environmental systems (Gamerdinger, Lemley, & Wagenet, 1991).

Impact on Chromatin Activity

  • Research explored the impact of atrazine (a compound structurally related to 2-Chloro-1-(4-ethylpiperazin-1-yl)propan-1-one) on chromatin activity in corn and soybean. This could provide a basis for understanding the effects of similar compounds on plant biology (Penner & Early, 1972).

Crystal Structure Analysis

  • Studies on the crystal structure of similar compounds, such as 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole, offer insights into the molecular conformation which could be relevant to understanding the properties of 2-Chloro-1-(4-ethylpiperazin-1-yl)propan-1-one (Ozbey, Kuş, & Göker, 2001).

Spectroscopic Characterization

  • Research on the spectroscopic characterization of cathinone derivatives, including their crystal structures, can provide a framework for understanding the physical and chemical properties of related compounds (Kuś et al., 2016).

Enzyme Inhibition Studies

  • Investigations into the design and synthesis of novel derivatives that inhibit human 5-lipoxygenase, like ethyl 2-[(3-chlorophenyl)amino]-5-hydroxy-1H-indole-3-carboxylate, can offer insights into the potential biomedical applications of 2-Chloro-1-(4-ethylpiperazin-1-yl)propan-1-one (Landwehr et al., 2006).

Safety And Hazards

The compound has several hazard statements including H302, H312, H315, H318, H332, and H335 . These indicate that it may be harmful if swallowed or in contact with skin, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-chloro-1-(4-ethylpiperazin-1-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17ClN2O/c1-3-11-4-6-12(7-5-11)9(13)8(2)10/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIUXMOSNLGNOMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C(C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(4-ethylpiperazin-1-yl)propan-1-one

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